molecular formula C17H25ClN2O3S B6470219 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione CAS No. 2640846-86-0

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione

Cat. No.: B6470219
CAS No.: 2640846-86-0
M. Wt: 372.9 g/mol
InChI Key: CWMCFRLTBKNWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is an intriguing compound with a complex structure, featuring various functional groups such as a chloropyridine moiety, a piperidine ring, and a thiane-1,1-dione core. This compound finds its relevance in diverse scientific fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

It’s suggested that it may be a liver-targeted drug candidate . More research is needed to identify the specific targets and their roles.

Mode of Action

It’s suggested that it might inhibit the ribosomal synthesis of PCSK9, a lipid regulator

Biochemical Pathways

Given the potential inhibition of PCSK9, it might be involved in lipid metabolism . More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

Given the potential inhibition of PCSK9, it might have an impact on lipid levels . More research is needed to describe these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. Key steps may include:

  • Preparation of the 3-chloropyridin-4-yl intermediate: : Chlorination of pyridine derivatives under controlled conditions.

  • Formation of the piperidine derivative: : Nucleophilic substitution reactions to introduce the piperidine ring.

  • Attachment of the thiane-1,1-dione core: : Sulfur incorporation and oxidation steps to form the final compound.

Industrial Production Methods

Industrial production often involves scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : Potential to form sulfoxides or sulfones under strong oxidizing conditions.

  • Reduction: : Reduction of the pyridine ring to piperidine or related structures.

  • Substitution: : Reactions at the chloropyridine site to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employing hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Utilizing nucleophiles under basic conditions to target the chloropyridine moiety.

Major Products

Major products from these reactions include various derivatives where the pyridine ring, piperidine ring, or thiane-dione core has been modified, potentially leading to new compounds with distinct properties.

Scientific Research Applications

In Chemistry

This compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules through its reactive functional groups.

In Biology

In Medicine

Its derivatives may exhibit pharmaceutical activities, providing lead compounds for drug discovery and development.

In Industry

The compound's unique structure makes it suitable for material science applications, such as the development of new polymers or catalysts.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione stands out due to its thiane-1,1-dione core, which imparts distinct chemical reactivity and stability.

Similar Compounds

Other compounds with related structures include:

  • Pyridine derivatives: : Sharing the reactive chloropyridine group.

  • Piperidine-containing molecules: : Featuring the piperidine ring.

  • Sulfur-containing heterocycles: : Exhibiting similar reactivity due to the presence of sulfur atoms.

Properties

IUPAC Name

4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c18-16-11-19-6-1-17(16)23-13-15-2-7-20(8-3-15)12-14-4-9-24(21,22)10-5-14/h1,6,11,14-15H,2-5,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMCFRLTBKNWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.